molecular formula C18H17F3N6O3 B2856105 2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 1251551-92-4

2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No. B2856105
CAS RN: 1251551-92-4
M. Wt: 422.368
InChI Key: LCMULNWKZHGGIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C18H17F3N6O3 and its molecular weight is 422.368. The purity is usually 95%.
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Scientific Research Applications

Potential c-Met Kinase Inhibitor

The compound has been identified as a potential c-Met kinase inhibitor . c-Met is a protein that in humans is encoded by the MET gene. Abnormal activation of c-Met leads to tumor growth, angiogenesis and metastasis . Therefore, inhibitors of c-Met such as this compound could potentially be used in cancer treatment .

Anticancer Agent

The compound has shown potent inhibitory activities against various cancer cell lines . It has been evaluated against three cancer cell lines (A549, MCF-7 and HeLa) and demonstrated excellent anti-tumor activity .

Use in Coordination Frameworks

The compound has been successfully incorporated into Mn(II)/Cu(II) based coordination frameworks . These frameworks have potential applications in various fields, including catalysis, gas storage, and drug delivery .

Use in Fluorescent Probes

Fluorescent probes are powerful tools with vast potential for application in chemical biology . The specific characteristics of the main group of fluorophores, coupled with the development of new techniques, have boosted their investigation in various research areas . This compound, with its unique structure, could potentially be used in the development of new fluorescent probes .

Use in Drug Discovery

The compound could be used in drug discovery, particularly in the development of new drugs for treating various diseases . Its unique structure and properties make it a promising candidate for further research and development .

Use in Synthetic Chemistry

The compound could be used in synthetic chemistry, particularly in the synthesis of new compounds with potential biological activity . Its unique structure makes it a valuable building block in the synthesis of complex molecules .

properties

IUPAC Name

2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N6O3/c19-18(20,21)12-2-1-3-13(10-12)23-14(28)11-27-17(29)26-5-4-22-15(16(26)24-27)25-6-8-30-9-7-25/h1-5,10H,6-9,11H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMULNWKZHGGIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

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